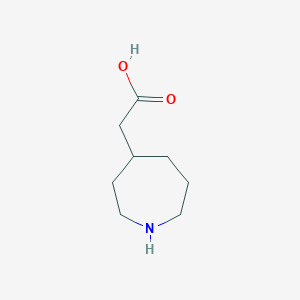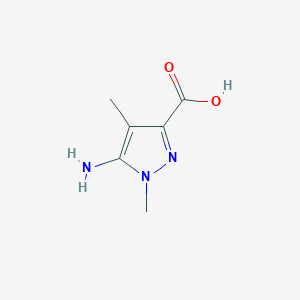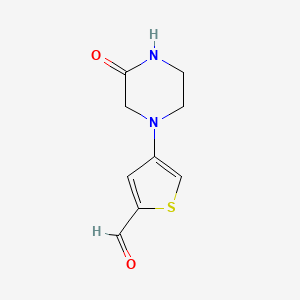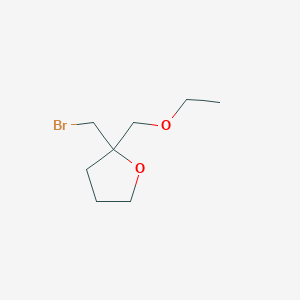
2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a bromine atom attached to a dimethylpropyl group, which is further connected to a methyloxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane typically involves the reaction of 3-bromo-2,2-dimethylpropyl bromide with 5-methyloxolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and alkoxide ions. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-(3-hydroxy-2,2-dimethylpropyl)-5-methyloxolane and other substituted derivatives.
Oxidation Reactions: Products include oxides and ketones of the original compound.
Reduction Reactions: The major product is 2-(3-dimethylpropyl)-5-methyloxolane.
科学研究应用
2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also undergo oxidation and reduction reactions, which can alter its chemical properties and biological activity.
相似化合物的比较
Similar Compounds
- 3-Bromo-2,2-dimethylpropylamine
- 3-Bromo-2,2-dimethylpropanol
- 3-Bromo-2,2-dimethylpropylcyclopentane
Uniqueness
2-(3-Bromo-2,2-dimethylpropyl)-5-methyloxolane is unique due to the presence of both a bromine atom and a methyloxolane ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC 名称 |
2-(3-bromo-2,2-dimethylpropyl)-5-methyloxolane |
InChI |
InChI=1S/C10H19BrO/c1-8-4-5-9(12-8)6-10(2,3)7-11/h8-9H,4-7H2,1-3H3 |
InChI 键 |
JEHRNENIGIFITD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(O1)CC(C)(C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(Propan-2-yl)amino]pyrimidine-4-carbonitrile](/img/structure/B13154350.png)

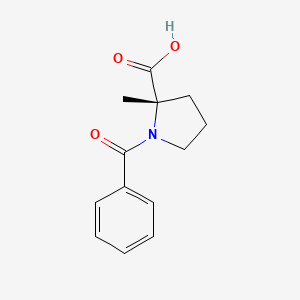
![Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide](/img/structure/B13154373.png)
